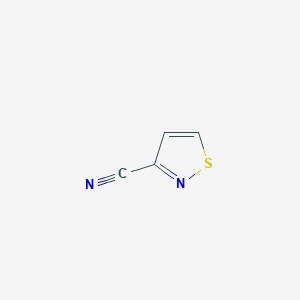

Isothiazol-3-carbonitril

Übersicht

Beschreibung

Isothiazole-3-carbonitrile (ITC) is an organic compound that is used in a variety of laboratory experiments and applications. It is a colorless liquid with a sweet smell and is slightly soluble in water. ITC has been used in the synthesis of various organic compounds, as well as in the study of various biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Biologische Bewertung und Pharmazeutische Chemie

Thiazole, deren Derivate und Isomere, zu denen auch Isothiazol-3-carbonitril gehört, haben aufgrund ihrer breiten Anwendungen in verschiedenen Bereichen erhebliche Aufmerksamkeit erregt . Sie besitzen pharmazeutische und biologische Aktivitäten, darunter antimikrobielle, antiretrovirale, antifungale, antitumorale, antidiabetische, entzündungshemmende, Anti-Alzheimer-, antihypertensive, antioxidative und hepatoprotektive Aktivitäten .

Synthese neuer Verbindungen

This compound kann bei der Synthese neuer Moleküle mit starker Antitumor-, antioxidativer und antimikrobieller Aktivität verwendet werden . Die Modifikation von Thiazolverbindungen an verschiedenen Positionen kann diese neuen Moleküle erzeugen .

Industrielle Anwendungen

Thiazole, einschließlich this compound, finden Anwendungen in industriellen Bereichen wie Agrochemikalien und fotografischen Sensibilisatoren .

Naturstoffe

Verbindungen, die Thiazol-Einheiten enthalten, wie this compound, sind ein prominentes Strukturelement in einer Vielzahl von Naturstoffen, wie Vitamin B und Penicillin .

Synthese und Reaktivität

In den letzten zehn Jahren wurden im Bereich der Synthese und Funktionalisierung von Isothiazolen, einschließlich this compound, große Fortschritte erzielt . Es sind neue Kondensationsmethoden entstanden, die die Herausforderungen durch instabiles Thiohydroxylamin bewältigen .

Andere Anwendungen

Thiazole werden auch im Bereich der Photosensibilisatoren, der Kautschukvulkanisierung, der Flüssigkristalle, der Sensoren, der Sonnenschutzmittel, der Katalysatoren, der Farbstoffe, der Pigmente und der Chromophore verwendet .

Wirkmechanismus

Target of Action

Isothiazole-3-carbonitrile primarily targets the ionotropic γ-aminobutyric acid (GABA) receptor (iGABAR) . iGABAR is an important target of agricultural insecticides .

Mode of Action

Isothiazole-3-carbonitrile acts as a competitive antagonist (CA) of iGABARs . This means it competes with the natural ligand, GABA, for the same binding site on the receptor. When Isothiazole-3-carbonitrile binds to the receptor, it prevents GABA from binding, thereby inhibiting the receptor’s function .

Biochemical Pathways

It is known that the compound’s interaction with igabars can disrupt normal neurotransmission in insects, leading to their paralysis and eventual death

Pharmacokinetics

It is known that the compound can be synthesized through various methods, including condensation reactions and metal-catalyzed approaches . These methods can potentially influence the compound’s bioavailability and pharmacokinetic properties.

Result of Action

The primary result of Isothiazole-3-carbonitrile’s action is the inhibition of iGABARs , leading to the paralysis and death of insects . This makes the compound a potential candidate for use as an insecticide .

Action Environment

The efficacy and stability of Isothiazole-3-carbonitrile can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, the compound’s effectiveness as an insecticide may vary depending on the specific species of insect and its sensitivity to iGABAR inhibition .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that isothiazoles, a class of compounds to which Isothiazole-3-carbonitrile belongs, have been used in the synthesis of various pharmaceuticals

Cellular Effects

Related compounds have shown a range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it is directed to specific compartments or organelles by targeting signals or post-translational modifications .

Eigenschaften

IUPAC Name |

1,2-thiazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2N2S/c5-3-4-1-2-7-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKGUHKROGFETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598743 | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1452-17-1 | |

| Record name | 3-Isothiazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1452-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Thiazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-thiazole-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic routes to obtain Isothiazole-3-carbonitrile derivatives as described in the research?

A1: The research highlights two main synthetic pathways for obtaining Isothiazole-3-carbonitrile derivatives, specifically 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles:

- Reaction of 1H-pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride (Appel salt): This reaction yields 6H-pyrazolo[3,4-c]isothiazole-3-carbonitriles as one of the main products, alongside N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines. The ratio of these products can be influenced by the pH of the reaction medium, with basic conditions favoring the formation of the desired Isothiazole-3-carbonitrile derivative [, ].

- Thermolysis of N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines: Heating the N-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)-1H-pyrazol-5-amines, which are also products of the reaction between Appel salt and 1H-pyrazol-5-amines, leads to the formation of 1H-pyrazolo[3,4-d]thiazole-5-carbonitriles [, ].

Q2: How did the researchers confirm the structure of the synthesized 6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile derivative?

A2: The structure of 4,6-dimethyl-6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile, a representative compound of the 6H-pyrazolo[3,4-c]isothiazole-3-carbonitrile derivatives, was confirmed using single crystal X-ray crystallography [, ]. This technique provided crucial information about the spatial arrangement of atoms within the molecule, confirming its identity and correcting a previous misidentification of similar compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Thieno[2,3-d]pyrimidine-2,4-dithione](/img/structure/B172848.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B172851.png)

![2-[(4-Chlorophenyl)thio]nicotinic acid](/img/structure/B172855.png)